molecular formula C19H15BrN4O2S B11272916 4-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

4-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B11272916
M. Wt: 443.3 g/mol
InChI Key: VTVAJFUODCNJBJ-UHFFFAOYSA-N
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Description

4-BROMO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a bromine atom, and an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-BROMO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfonamide group can enhance binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both the imidazo[1,2-a]pyrimidine and sulfonamide moieties allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C19H15BrN4O2S

Molecular Weight

443.3 g/mol

IUPAC Name

4-bromo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C19H15BrN4O2S/c1-13-10-11-24-12-18(22-19(24)21-13)14-2-6-16(7-3-14)23-27(25,26)17-8-4-15(20)5-9-17/h2-12,23H,1H3

InChI Key

VTVAJFUODCNJBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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